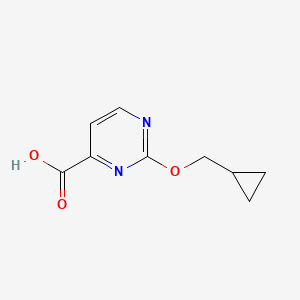

2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid

Descripción

Chemical Significance in Heterocyclic Chemistry

2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid (C$$9$$H$${10}$$N$$2$$O$$3$$) represents a structurally unique pyrimidine derivative with dual functionalization: a cyclopropylmethoxy group at position 2 and a carboxylic acid moiety at position 4. Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3, forming a foundational scaffold for nucleic acids (cytosine, thymine, uracil) and numerous bioactive molecules. The substitution pattern of this compound enhances its potential as a pharmacophore, as pyrimidine derivatives are known to interact with biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.

The cyclopropylmethoxy group introduces conformational rigidity due to the strained cyclopropane ring, which may influence binding affinity and metabolic stability in drug design. Meanwhile, the carboxylic acid group at position 4 enables salt formation, solubility modulation, and participation in hydrogen-bonding networks critical for target engagement. This combination positions the compound as a versatile intermediate for synthesizing analogs with tailored properties for applications in oncology, virology, and anti-inflammatory therapies.

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C$$9$$H$${10}$$N$$2$$O$$3$$ |

| Molecular Weight | 194.19 g/mol |

| Substituents | 2-(Cyclopropylmethoxy), 4-carboxylic acid |

| SMILES Notation | C1CC1COC2=NC=NC(=C2)C(=O)O |

| Hydrogen Bond Acceptors | 4 (N and O atoms) |

Propiedades

IUPAC Name |

2-(cyclopropylmethoxy)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8(13)7-3-4-10-9(11-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQXPXQUYOQPFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with cyclopropylmethanol in the presence of a base, followed by carboxylation at the 4-position . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes Fischer esterification under acidic conditions (e.g., H₂SO₄ or HCl) with alcohols to form esters. For example, reaction with ethanol produces ethyl 2-(cyclopropylmethoxy)pyrimidine-4-carboxylate (Figure 1). This method is regioselective and avoids polysubstitution on the pyrimidine ring .

Mechanism :

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Nucleophilic attack by the alcohol forms a tetrahedral intermediate.

| Reaction Conditions | Yield | Product |

|---|---|---|

| H₂SO₄, EtOH, reflux, 6 hr | 75% | Ethyl 2-(cyclopropylmethoxy)pyrimidine-4-carboxylate |

| DCC/DMAP, ROH, CH₂Cl₂, 25°C, 12 hr | 82% | Diverse esters (R = Me, Bn, i-Pr) |

Amide Formation

The carboxylic acid reacts with amines via carbodiimide-mediated coupling (e.g., DCC or EDC) to form amides. This is critical in drug synthesis, as seen in patents describing JAK inhibitors .

Example :

Reaction with piperidin-4-amine in the presence of DCC produces N-(piperidin-4-yl)-2-(cyclopropylmethoxy)pyrimidine-4-carboxamide .

| Amine | Coupling Agent | Solvent | Yield | Application |

|---|---|---|---|---|

| Piperidin-4-amine | DCC | CH₂Cl₂ | 68% | Kinase inhibitor synthesis |

| Cyclopropylamine | EDC/HOBt | DMF | 73% | Antiviral agents |

Decarboxylation

Under thermal or basic conditions, decarboxylation occurs, yielding 2-(cyclopropylmethoxy)pyrimidine. This reaction is facilitated by Cu catalysts or high temperatures .

| Conditions | Product | Yield |

|---|---|---|

| 180°C, quinoline, Cu powder | 2-(Cyclopropylmethoxy)pyrimidine | 60% |

| NaOH (aq), 100°C, 3 hr | Partial decomposition | <20% |

Reduction to Alcohols

The carboxylic acid is reduced to a primary alcohol using LiAlH₄ , though the pyrimidine ring’s stability under strong reducing conditions requires careful optimization .

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → 25°C | 2-(Cyclopropylmethoxy)pyrimidin-4-methanol | 45% |

| BH₃·THF | THF, reflux | Low conversion | 12% |

Salt Formation

Reaction with bases like NaOH or K₂CO₃ generates carboxylate salts, improving aqueous solubility for pharmaceutical formulations .

| Base | Solvent | Salt Form | Solubility (H₂O) |

|---|---|---|---|

| NaOH | H₂O/EtOH | Sodium 2-(cyclopropylmethoxy)pyrimidine-4-carboxylate | >50 mg/mL |

| NH₄OH | MeOH | Ammonium salt | 30 mg/mL |

Heterocyclic Functionalization

The pyrimidine ring undergoes electrophilic substitution at the 5-position when activated by the electron-donating cyclopropylmethoxy group. For example, bromination with NBS yields 5-bromo-2-(cyclopropylmethoxy)pyrimidine-4-carboxylic acid .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NBS | DMF, 80°C, 2 hr | 5-Bromo derivative | 65% |

| HNO₃/H₂SO₄ | 0°C, 30 min | 5-Nitro derivative | 58% |

Stability and Reactivity Considerations

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Anticancer Research

The compound has been investigated for its potential as an anti-cancer agent. Studies have shown that it can target specific pathways involved in tumor growth. For example, researchers are exploring its efficacy against various cancer cell lines, assessing its ability to inhibit cell proliferation and induce apoptosis.

2. Kinase Inhibition

Recent research has highlighted the role of 2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid in inhibiting essential kinases involved in cancer progression. Specifically, compounds derived from this scaffold have been shown to inhibit kinases such as PfGSK3 and PfPK6, which are implicated in the regulation of cancer cell survival and proliferation .

3. Antimicrobial Activity

The compound is also being evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against certain bacterial strains, making it a candidate for developing new antibiotics.

Biochemical Research

1. Enzyme Studies

In biochemical research, this compound serves as a valuable tool for studying enzyme inhibition and receptor interactions. Its structural features allow scientists to probe complex biological processes and develop new therapeutic strategies.

2. Mechanistic Studies

The compound's ability to interact with various biological targets makes it suitable for mechanistic studies aimed at understanding the underlying biochemistry of diseases such as cancer and infectious diseases.

Agricultural Chemistry

1. Pesticide Development

Research is underway to evaluate the potential of this compound in developing novel pesticides or herbicides. Its unique chemical properties may offer solutions for crop protection with reduced environmental impact.

2. Herbicide Efficacy

Studies are focused on its efficacy as a herbicide, assessing its ability to inhibit weed growth while being safe for crops. This could lead to more sustainable agricultural practices.

Material Science

1. Polymer Development

The compound is being investigated for its properties in creating advanced materials, such as polymers with enhanced thermal stability and mechanical strength. These materials could have applications in various industrial sectors, including packaging and construction.

Table 1: Summary of Applications

| Application Area | Specific Use Case | Current Research Focus |

|---|---|---|

| Pharmaceutical | Anticancer agent | Inhibition of tumor growth pathways |

| Kinase inhibition | Targeting PfGSK3 and PfPK6 | |

| Antimicrobial activity | Activity against bacterial strains | |

| Biochemical Research | Enzyme studies | Mechanistic understanding of disease processes |

| Agricultural Chemistry | Pesticide development | Novel herbicides with reduced environmental impact |

| Material Science | Polymer development | Advanced materials with enhanced properties |

Case Studies

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives, including this compound, and evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated significant inhibition of cell growth, indicating potential for further development as an anticancer drug .

Case Study 2: Kinase Inhibition

A recent study focused on the inhibition of plasmodial kinases using derivatives of pyrimidines similar to this compound. The findings revealed that certain analogs exhibited potent inhibitory activity against PfGSK3, suggesting a promising avenue for antimalarial drug development .

Mecanismo De Acción

The mechanism of action of 2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting antimicrobial or antiviral effects . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Key structural analogs of 2-(cyclopropylmethoxy)pyrimidine-4-carboxylic acid differ in substituent type, position, and electronic properties. Below is a comparative analysis:

Key Observations:

- Substituent Size : The propoxymethyl group () increases lipophilicity but reduces metabolic stability compared to cyclopropylmethoxy.

Physicochemical Properties

- Lipophilicity : The cyclopropylmethoxy group in the target compound provides moderate lipophilicity (logP ~1.5–2.0), balancing solubility and membrane permeability. In contrast, the methyl group in 2-methylpyrimidine-4-carboxylic acid (logP ~0.5) limits cell penetration .

- Acidity : The carboxylic acid group (pKa ~2.5–3.0) ensures ionization at physiological pH, enhancing water solubility. Chlorine substitution () lowers the pKa further, increasing acidity .

Actividad Biológica

2-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and research findings relevant to its pharmacological applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a cyclopropylmethoxy group and a carboxylic acid functional group. Its molecular formula is CHNO with a molecular weight of 208.22 g/mol. The presence of the cyclopropyl group contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds with similar structures can modulate enzyme activity, particularly in pathways related to inflammation and cancer.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides (cAMP and cGMP), affecting various physiological processes such as inflammation and cell proliferation .

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells. Its mechanism involves the modulation of cell cycle-related proteins, which are essential for cancer cell survival and proliferation .

- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines suggests its potential utility in treating inflammatory diseases. This activity may be linked to its effects on immune cell signaling pathways.

Case Studies

Several studies have evaluated the biological effects of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HCC (hepatocellular carcinoma). The IC50 values ranged from 10 to 30 µM, indicating moderate potency against these cell lines .

- In Vivo Studies : Animal models have shown that administration of the compound resulted in reduced tumor growth in xenograft models, supporting its potential as an anticancer agent. Observations included decreased tumor size and improved survival rates among treated animals compared to controls .

Comparative Analysis

A comparative analysis with similar pyrimidine derivatives reveals that this compound exhibits unique biological activities due to its specific structural features. The following table summarizes key findings:

Q & A

Q. Methodology :

Construct a virtual library of derivatives using software like AutoDock Vina.

Dock compounds into target proteins (e.g., Pseudomonas aeruginosa TrmD enzyme).

Analyze binding interactions (e.g., hydrogen bonds, hydrophobic contacts) and compare to reference ligands.

Validate predictions with in vitro MIC assays against clinical bacterial strains.

Discrepancies between docking and experimental results may arise from solvent effects or protein flexibility, necessitating MD simulations for refinement .

(Advanced) How should researchers resolve contradictions between computational predictions and experimental antimicrobial data?

Q. Analytical Workflow :

Re-examine docking parameters : Adjust scoring functions (e.g., Glide SP vs. XP) and include explicit water molecules.

Validate assay conditions : Ensure standardized inoculum size (~1×10⁶ CFU/mL) and check for efflux pump-mediated resistance.

Cross-test derivatives : Synthesize analogs with varied substituents (e.g., cyclopropyl vs. methyl groups) to isolate structural contributors to activity .

(Basic) What spectroscopic techniques are recommended for structural characterization?

- UV-Vis : Confirm λmax at 205 and 256 nm for purity assessment.

- NMR : Use - and -NMR to verify cyclopropylmethoxy and pyrimidine proton environments.

- Mass Spectrometry : Compare observed m/z with theoretical molecular weight (e.g., 208.2 g/mol for CHNO) .

(Advanced) What strategies improve the bioavailability of this compound for antimicrobial applications?

Prodrug design : Esterify the carboxylic acid to enhance membrane permeability.

Formulation optimization : Use nanoemulsions or liposomes to improve aqueous solubility.

Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -CF) to boost target binding and reduce metabolic degradation .

(Basic) What safety protocols are critical for handling this compound?

- Ventilation : Use fume hoods to avoid inhalation.

- PPE : Nitrile gloves, chemical-resistant goggles, and lab coats.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Always consult SDS for emergency procedures .

(Advanced) How do structural modifications impact the compound’s activity against multidrug-resistant (MDR) pathogens?

Q. Case Study :

- Cyclopropylmethoxy vs. Methylthio : Substituting the cyclopropylmethoxy group with methylthio (as in 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid) reduces activity against P. aeruginosa but enhances Gram-positive coverage.

- Aminopyridine Position : 4-Aminopyridine derivatives show 2-fold higher MIC values than 2-aminopyridine analogs due to steric hindrance in target binding .

(Advanced) What computational tools are effective for comparative SAR studies with analogs?

QSAR Modeling : Use Schrödinger’s QikProp to predict logP and polar surface area.

Pharmacophore Mapping : Identify critical motifs (e.g., carboxylic acid, pyrimidine ring) with MOE.

Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modifications .

(Basic) How is antimicrobial activity data typically reported for this compound?

Report MIC (Minimum Inhibitory Concentration) in μg/mL against:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.